Amylcinnamaldehyde is synthesized from natural sources as well as through chemical processes. The primary method involves the aldol condensation of n-amyl aldehyde with cinnamaldehyde, a reaction that yields significant quantities of this compound. Cinnamaldehyde itself is predominantly found in cinnamon bark oil, where it constitutes a major component .
Amylcinnamaldehyde belongs to the class of aldehydes, specifically classified under aromatic aldehydes due to the presence of a benzene ring in its structure. It is also recognized for its role in perfumery as a fragrance ingredient and in various applications within the food industry.
The synthesis of amylcinnamaldehyde can be achieved through several methods, primarily focusing on the condensation reactions. Two notable methods include:
Amylcinnamaldehyde has a molecular formula of . Its structure consists of a benzene ring attached to an unsaturated aldehyde chain, which contributes to its characteristic aroma.
Amylcinnamaldehyde can undergo various chemical reactions typical of aldehydes:
The reactivity is influenced by its functional groups, particularly the aldehyde group which is susceptible to nucleophilic attack. This makes it versatile for synthetic applications in organic chemistry.
The mechanism by which amylcinnamaldehyde exerts its effects—particularly in fragrance—relies on its interaction with olfactory receptors in humans. The compound's volatility allows it to evaporate easily, facilitating its detection by sensory receptors.
Research indicates that compounds like amylcinnamaldehyde can evoke specific olfactory responses due to their structural characteristics, which mimic natural floral scents .
Amylcinnamaldehyde finds extensive applications across various sectors:
The systematic IUPAC name for amylcinnamaldehyde is (E)-2-Benzylideneheptanal, reflecting its trans-configuration at the alkene bond. Alternative naming conventions include 2-(Phenylmethylene)heptanal or α-Pentylcinnamaldehyde, emphasizing the pentyl chain attached to the cinnamaldehyde backbone [3] [7]. The compound boasts over 20 commercial synonyms, essential for regulatory and industrial labeling:
Table 1: Key Synonyms and Sources | Synonym | Source | Application Context |
---|---|---|---|
Jasminal | ChemicalBook, TCI Chemicals | Perfumery | |
FEMA 2061 | PubChem, ChemicalBook | Food flavoring | |
α-Pentylcinnamaldehyde | Sigma-Aldrich, NIST | Chemical synthesis | |
NSC 6649 | TargetMol, PubChem | Research inventories |
Amylcinnamaldehyde has a molecular formula of C₁₄H₁₈O, comprising 14 carbon atoms, 18 hydrogen atoms, and one aldehyde group. Its molecular weight is 202.29 g/mol, calculated as:
The compound exhibits geometric isomerism due to its α,β-unsaturated aldehyde structure. The E-isomer (trans-configuration) is thermodynamically favored, with the phenyl and pentyl groups on opposite sides of the double bond, minimizing steric clash [2] [5]. Key structural features:
Amylcinnamaldehyde is unambiguously identified by its CAS Registry Number 122-40-7, used universally in chemical databases, safety sheets, and regulatory documents [3] [5] [7]. Key classification identifiers include:
Table 2: Physicochemical Properties Summary | Property | Value | Conditions | Source |
---|---|---|---|---|
Boiling Point | 287–290 °C | Lit. | ChemicalBook [3] | |
Density | 0.97 g/mL | 25 °C | Sigma-Aldrich [5] | |
Refractive Index | 1.557 | 20 °C | TCI Chemicals [9] | |
LogP | 2.498 | 25 °C | ChemicalBook [3] | |
Vapor Pressure | 0.133 Pa | 25 °C | ChemicalBook [3] |
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